3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . The reaction conditions often involve heating the reactants in the presence of a catalyst, such as para-toluenesulfonic acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve the use of magnetically recoverable nano-catalysts, which can be easily separated from the reaction medium using an external magnet. These catalysts offer advantages such as high surface area and simple preparation, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include ortho-formylbenzoic acid for cyclization reactions and various oxidizing or reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions include angular isoindole-6,12-dione derivatives and pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine derivatives .
Scientific Research Applications
3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of phosphoinositide phospholipase C (PI-PLC), an enzyme involved in cell signaling pathways . The compound’s structure allows it to bind to a lipophilic region in the active site of PI-PLC, thereby inhibiting its activity and exerting anti-proliferative effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide: Similar structure but with a cyclopropyl group instead of a phenyl group.
3-Amino-N,6-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide: Contains a trifluoromethyl group, which enhances its biological activity.
Uniqueness
3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for various research applications .
Properties
CAS No. |
76993-15-2 |
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Molecular Formula |
C14H11N3OS |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H11N3OS/c15-11-9-6-7-10(8-4-2-1-3-5-8)17-14(9)19-12(11)13(16)18/h1-7H,15H2,(H2,16,18) |
InChI Key |
GSGCYZMWGQJNNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)N)N |
solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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